molecular formula C36H16Cl2N4O4 B13749451 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione) CAS No. 40783-05-9

2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)

Cat. No.: B13749451
CAS No.: 40783-05-9
M. Wt: 639.4 g/mol
InChI Key: MLQFPPIUTFMVLZ-UHFFFAOYSA-N
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Description

This compound, identified by CAS number 33145-10-7 , belongs to the anthra[1,2-d]imidazole-6,11-dione family, characterized by a fused anthraquinone-imidazole core. The structure features a 2,5-dichloro-1,4-phenylene linker connecting two anthra[1,2-d]imidazole-6,11-dione moieties.

Properties

CAS No.

40783-05-9

Molecular Formula

C36H16Cl2N4O4

Molecular Weight

639.4 g/mol

IUPAC Name

2-[2,5-dichloro-4-(6,11-dioxo-1H-naphtho[2,3-e]benzimidazol-2-yl)phenyl]-1H-naphtho[3,2-e]benzimidazole-6,11-dione

InChI

InChI=1S/C36H16Cl2N4O4/c37-23-14-22(36-40-26-12-10-20-28(30(26)42-36)34(46)18-8-4-2-6-16(18)32(20)44)24(38)13-21(23)35-39-25-11-9-19-27(29(25)41-35)33(45)17-7-3-1-5-15(17)31(19)43/h1-14H,(H,39,41)(H,40,42)

InChI Key

MLQFPPIUTFMVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(N4)C5=CC(=C(C=C5Cl)C6=NC7=C(N6)C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) can be conceptually divided into three major stages:

  • Stage 1: Preparation of the anthraquinone-imidazole core.
  • Stage 2: Functionalization of the phenylene linker with dichloro substitution.
  • Stage 3: Coupling of two anthraquinone-imidazole units via the 2,5-dichloro-1,4-phenylene bridge.

Preparation of Anthra[1,2-d]imidazole-6,11-dione Core

2.1. Starting Materials

  • Anthraquinone derivatives (e.g., 1,4,5,8-anthracenetetrone or substituted anthraquinones)
  • Diamines or amino-aldehydes for imidazole ring formation
  • Reagents for cyclization such as glyoxal, ammonia or equivalents

2.2. Synthetic Routes

  • Debus-Radziszewski Imidazole Synthesis: This classical method involves condensation of a 1,2-dicarbonyl compound (like glyoxal) with aldehydes and ammonia or amines to form imidazole rings. For anthraquinone-based imidazoles, the anthraquinone moiety is functionalized with appropriate aldehyde or keto groups to participate in this condensation.

  • Cyclization via Alpha-Halo Ketones: Anthraquinone derivatives bearing alpha-halo ketones can be reacted with amidines or amines to form the imidazole ring through nucleophilic substitution and ring closure.

  • Dehydrogenation of Imidazolines: Precursor imidazoline intermediates can be oxidized to the corresponding imidazole derivatives using oxidizing agents such as DDQ or manganese dioxide.

2.3. Reaction Conditions

  • Polar solvents such as water, ethanol, or dioxane are typically used due to the polar nature of imidazole rings.
  • Elevated temperatures (80–120 °C) facilitate cyclization.
  • Acidic or basic catalysts may be employed to drive the condensation reactions.

Functionalization of the 2,5-Dichloro-1,4-Phenylene Linker

3.1. Starting Material

  • 1,4-Dichlorobenzene or 2,5-dichlorobenzene derivatives serve as the aromatic linker core.

3.2. Functionalization Strategy

  • The dichlorophenylene unit is pre-functionalized with chloro substituents at the 2 and 5 positions to enable selective nucleophilic aromatic substitution or cross-coupling reactions.

  • The dichlorophenylene serves as a rigid linker to couple two anthraquinone-imidazole units at the 2-positions of the imidazole rings.

Coupling of Anthraquinone-Imidazole Units to Dichlorophenylene

4.1. Coupling Methods

  • Nucleophilic Aromatic Substitution (SNAr): The nitrogen at the 2-position of the imidazole can act as a nucleophile to displace chlorine atoms on the dichlorophenylene ring under appropriate conditions (e.g., polar aprotic solvents, elevated temperature).

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods (such as Buchwald-Hartwig amination) can be employed to couple imidazole nitrogen to aryl chlorides efficiently.

4.2. Reaction Conditions

  • Use of bases like potassium carbonate or cesium carbonate to deprotonate the imidazole nitrogen.
  • Polar aprotic solvents such as DMF or DMSO.
  • Elevated temperatures (100–140 °C).
  • Palladium catalysts and ligands if cross-coupling is used.

Summary Table of Preparation Steps

Step No. Stage Starting Materials Key Reagents/Conditions Outcome
1 Anthraquinone-imidazole core Anthraquinone derivatives, glyoxal, ammonia Acid/base catalysis, polar solvents, heat Formation of anthra[1,2-d]imidazole-6,11-dione core
2 Phenylene linker functionalization 1,4-Dichlorobenzene derivatives Chlorination or direct use of dichlorobenzene 2,5-Dichloro-1,4-phenylene linker
3 Coupling Anthraquinone-imidazole, dichlorophenylene SNAr or Pd-catalyzed amination, base, polar aprotic solvent, heat Bis-imidazole linked by dichlorophenylene

Research Findings and Notes

  • The imidazole ring in such compounds exhibits excellent solubility in polar solvents, facilitating purification and reaction processes.

  • Intramolecular hydrogen bonding within the imidazole moiety stabilizes the structure and can influence reactivity.

  • Synthetic routes for imidazole derivatives typically rely on classical methods like Debus-Radziszewski synthesis, which can be adapted for anthraquinone systems.

  • The presence of chloro substituents on the phenylene linker provides reactive sites for nucleophilic substitution, enabling efficient coupling.

  • Purification of the final bis-imidazole compound usually involves recrystallization from suitable solvents or chromatographic techniques.

Additional Considerations

  • Reaction monitoring by TLC, NMR, and mass spectrometry is essential to confirm intermediate and final product formation.

  • Optimization of reaction conditions (temperature, solvent, catalyst loading) improves yields and purity.

  • The synthetic methodology may be adapted to introduce other substituents on the phenylene ring or anthraquinone units to modulate biological activity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenylene derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research due to its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of anthraquinone compounds exhibit antitumor and antimicrobial activities, which may extend to this compound as well.

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials such as organic semiconductors and photonic devices. Its unique electronic properties enable it to function effectively in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Comparison of Organic Materials

Material TypeConductivity (S/m)Application Area
Organic SemiconductorsVaries (10^-6 to 10^-3)Electronics
OLEDsHighDisplay Technology
Solar CellsModerateRenewable Energy

Analytical Chemistry

The compound is also significant in analytical chemistry for its use in high-performance liquid chromatography (HPLC). It can be analyzed using reverse-phase HPLC techniques, which are essential for separating complex mixtures in pharmaceutical formulations.

Case Study: HPLC Method Development

Research employing HPLC methods has successfully isolated impurities from pharmaceutical compounds using this specific anthra[1,2-d]imidazole derivative as a standard reference material. This application underscores its utility in quality control processes within drug manufacturing.

Toxicological Studies

Given the presence of chlorine atoms in its structure, toxicological evaluations are critical for understanding the safety profile of this compound. Preliminary studies indicate that it possesses toxic properties if ingested or inhaled.

Toxicity Profile

Route of ExposureToxicity Level
IngestionToxic
Skin ContactToxic
InhalationToxic

These findings necessitate careful handling and further investigation into its safety for human use.

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) involves:

Comparison with Similar Compounds

Key Structural Comparisons :

  • Substituent Effects : The dichloro group increases molecular rigidity and electron-withdrawing effects compared to fluorine or hydrogen substituents. This may alter π-π stacking interactions in DNA binding or electrochemical stability in energy storage applications .
  • Conformational Differences: Derivatives with isoindolindionylpropyl groups (e.g., 1,3-Bis[3-(1,3-dioxoisoindolin-2-yl)propyl]-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione) exhibit bent anthraquinone backbones and orthogonal isoindoline rings, whereas the dichloro derivative’s planar structure may enhance intercalation with DNA .

Photophysical and Electronic Properties

The parent compound, 2-phenyl-anthra[1,2-d]imidazole-6,11-dione, exhibits absorption maxima at 273 nm (n-π* and π-π* transitions) and 405 nm (intramolecular charge transfer) . Substituted derivatives show redshifted or broadened spectra due to auxiliary chromophores. For instance:

  • Compound 3 (2-(4-bis(4-methoxyphenyl)amino)phenyl derivative): Enhanced ICT transitions with absorption beyond 450 nm .

Telomerase Inhibition

Anthra[1,2-d]imidazole-6,11-dione derivatives are potent telomerase inhibitors. In a 2012 study, compounds 16, 39, and 40 (substituted with phenyl, bromophenyl, and methoxyphenyl groups) repressed hTERT expression at IC50 values <10 µM without significant cytotoxicity . The dichloro derivative’s activity remains unquantified in the evidence, but its structural similarity suggests comparable or enhanced potency due to improved DNA binding from Cl substituents .

Cytotoxicity

Sulfur-substituted analogs (e.g., anthra[1,2-c][1,2,5]thiadiazole-6,11-dione) show IC50 values of 0.5–5 µM against cancer cells, attributed to dual telomerase inhibition and topoisomerase interference . The dichloro derivative’s cytotoxicity profile is unreported but may differ due to distinct electronic interactions.

Comparative Data Table

Property/Compound Dichloro Derivative 2-Phenyl Parent Sulfur-Substituted Analog Isoindolindionylpropyl Derivative
Molecular Weight ~668.4 (estimated) 409.14 ~450 (estimated) 650.64
Absorption Maxima (nm) ~280 (predicted) 273, 405 290, 420 275, 390
Telomerase Inhibition (IC50) Not reported Not tested <5 µM Not tested
Cytotoxicity (IC50) Not reported >50 µM 0.5–5 µM >100 µM
Key Substituent Effect Enhanced lipophilicity/binding Baseline activity Dual inhibition mechanisms Steric hindrance reduces activity

Biological Activity

2,2'-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione), also known by its CAS number 40783-05-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C36H16Cl2N4O4
Molecular Weight 639.44 g/mol
Density 1.62 g/cm³
LogP 7.63
PSA (Polar Surface Area) 125.64 Ų

Anticancer Properties

Research indicates that 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that it activates intrinsic apoptotic pathways characterized by mitochondrial membrane potential disruption and caspase activation.
  • Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in xenograft models when treated with this compound.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer progression:

  • DNA Intercalation : The structure allows for intercalation into DNA helix, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cancer cells, leading to cellular damage and apoptosis.
  • Epigenetic Modulation : Some studies suggest that it may influence gene expression through epigenetic mechanisms.

Study 1: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 5 μM, indicating potent anticancer effects.

Study 2: HepG2 Cell Line

Another investigation focused on HepG2 liver cancer cells revealed that the compound induced significant apoptosis as evidenced by increased Annexin V staining and activated caspases. The study concluded that the compound could serve as a lead candidate for further development in liver cancer therapy.

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